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Compound Name: methoxyphenyl)phosphinyloxy]car
bamate
Cat. No.: B1521908

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate. While
experimental data for this specific molecule is not publicly available, this document leverages
fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS), supported by data from analogous compounds, to predict and
interpret its spectral features. This guide is intended for researchers, scientists, and drug
development professionals who may be synthesizing or working with this compound, offering a
framework for its structural verification and purity assessment.

Introduction

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS 619333-95-8) is a
multifaceted organic compound with applications in medicinal chemistry and organic synthesis.
[1] Its structure, featuring a phosphinyloxy group, a carbamate moiety, and two methoxy-
substituted phenyl rings, suggests its potential as a versatile building block.[1] Accurate
structural elucidation and purity confirmation are paramount in any chemical research or
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development workflow, and spectroscopic methods are the cornerstone of this process. This
guide will provide a detailed predictive analysis of the *H NMR, 13C NMR, IR, and mass spectra
of this compound.

Compound Properties:

Property Value Source
Molecular Formula C19H24NO6P [1112]
Molecular Weight 393.38 g/mol [1][2]
Appearance White powder or crystals [1]

Purity (Typical) >95% [11[3]

CAS Number 619333-95-8 [11[2][41[5][6]

Molecular Structure and Predicted Spectroscopic
Features

The molecular structure of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is
key to understanding its spectroscopic behavior. Below is a diagram of the structure with key
proton and carbon environments labeled for the subsequent NMR discussion.

Caption: Molecular structure of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum will show distinct signals for each unique proton environment.
The chemical shifts () are predicted based on the electronic environment of the protons.
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Assignment

Predicted &
(Ppm)

Multiplicity

Integration

Rationale

tert-Butyl Protons

1.50-1.60

Singlet (s) 9H

These 9
equivalent
protons are
shielded and
show a
characteristic
singlet, similar to
other tert-butyl

carbamates.[7]

Methoxy Protons

3.75-3.85

Singlet (s) 6H

The two methoxy
groups are
equivalent and
their protons will
appear as a
singlet in a
region typical for
methoxy groups

on an aromatic

ring.[7]

Aromatic Protons
(ortho to OMe)

6.80 - 7.00

Doublet (d) or
Multiplet (m)

4H

These protons
are shielded by
the electron-
donating
methoxy group.
They will likely
appear as a
doublet due to
coupling with the

meta protons.

Aromatic Protons
(meta to OMe)

7.20 - 7.40

Doublet of 4H
doublets (dd) or
Multiplet (m)

These protons
are coupled to
both the ortho

protons and the
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phosphorus
atom, which may
lead to a more
complex splitting

pattern.

The carbamate
N-H proton is
often broad due
) to quadrupole
Broad Singlet (br ]
N-H Proton 6.40 - 6.60 1H broadening and
°) exchange. Its
chemical shift
can be solvent-

dependent.[7]

Predicted **C NMR Spectrum

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Assignment

Predicted & (ppm) Rationale

tert-Butyl (CHs)

The methyl carbons of the tert-
28.0-29.0 butyl group are highly
shielded.[7]

tert-Butyl (quaternary C)

The quaternary carbon of the
tert-butyl group is deshielded

80.0 - 82.0 _
by the adjacent oxygen atom.

[7]

Methoxy (CHs)

This is a typical chemical shift
55.0 - 56.0 for methoxy carbons attached

to an aromatic ring.[7]

Aromatic C (C-OMe)

The aromatic carbons attached
155.0 - 158.0 to the methoxy groups are
significantly deshielded.

Aromatic C (ortho to OMe)

These carbons are shielded by
114.0-116.0 the electron-donating effect of

the methoxy group.

Aromatic C (meta to OMe)

These carbons will be

influenced by both the
120.0-122.0

methoxy group and the

phosphorus atom.

Aromatic C (C-P)

The carbons directly bonded to

the phosphorus atom will be
130.0- 135.0

deshielded and may show

coupling to phosphorus.

Carbamate (C=0)

The carbonyl carbon of the
152.0 - 154.0 carbamate is in a typical

chemical shift range.

Experimental Protocol for NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz or higher field NMR spectrometer.
o Tune and shim the instrument to ensure optimal resolution and lineshape.
e 1H NMR Acquisition:
o Acquire a standard one-pulse 'H spectrum.
o Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
o Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies.

Predicted IR Absorption Bands
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Frequency Range (cm™?) Vibration Functional Group

3200 - 3400 N-H stretch Carbamate

2950 - 3000 C-H stretch tert-Butyl, Aromatic, Methoxy
1700 - 1750 C=0 stretch Carbamate Carbonyl

1500 - 1600 C=C stretch Aromatic Ring

1240 - 1260 P=0 stretch Phosphinyloxy

1150 - 1250 C-O stretch Carbamate, Ether

1000 - 1100 P-O-N stretch Phosphinyloxycarbamate

800 - 850 C-H bend (out-of-plane) para-substituted Aromatic Ring

Experimental Protocol for IR Spectroscopy

e Sample Preparation (ATR):

o Place a small amount of the solid sample directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o The data is usually presented as a plot of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum

e Molecular lon (M*): The expected exact mass for the molecular ion [C10H24NOeP]™* is

393.1341 m/z.[2] In a high-resolution mass spectrum (HRMS), observing this mass would be

strong evidence for the compound's identity. Depending on the ionization method, adducts
such as [M+H]* (394.1419 m/z), [M+Na]* (416.1238 m/z), or [M+K]* (432.0978 m/z) may

also be observed.

e Major Fragmentation Pathways:

(¢]

[¢]

[¢]

[e]

Cleavage of the P-O bond.

o

[M - CaHe]*

- CaHs m/z = 338
[M-+H]* /

miz = 394 - CsHeO:2
\ [M - Boc]*

m/z = 293

NH

Loss of the tert-butyl group (-57 m/z) to give a fragment at m/z 336.
Loss of isobutylene (-56 m/z) to give a fragment at m/z 337.

Loss of the Boc group (-101 m/z) to give a fragment at m/z 292.

Fragmentation of the bis(4-methoxyphenyl)phosphinyl moiety.

[Bis(4-methoxyphenyl)P(O)OH:z]*
m/z = 279

Click to download full resolution via product page

Caption: A potential fragmentation pathway for tert-Butyl [Bis(4-

methoxyphenyl)phosphinyloxy]carbamate.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.
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¢ Instrumentation:

o Use an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF),
or Orbitrap mass analyzer.

» Data Acquisition:
o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 uL/min).
o Acquire the mass spectrum in positive ion mode.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of tert-Butyl
[Bis(4-methoxyphenyl)phosphinyloxy]carbamate. By understanding the expected NMR, IR,
and MS data, researchers can efficiently confirm the synthesis of this molecule, assess its
purity, and ensure the integrity of their experimental results. The provided protocols offer a
starting point for the practical acquisition of this crucial analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of tert-Butyl [Bis(4-
methoxyphenyl)phosphinyloxy]carbamate: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1521908#spectroscopic-data-
nmr-ir-mass-spec-for-tert-butyl-bis-4-methoxyphenyl-phosphinyloxy-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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